1-Benzazocine-1(2H)-carboxylic acid, 3,4,5,6-tetrahydro-, ethyl ester
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Overview
Description
1-Benzazocine-1(2H)-carboxylic acid, 3,4,5,6-tetrahydro-, ethyl ester is a chemical compound that belongs to the benzazocine family This compound is characterized by its unique structure, which includes a benzene ring fused to an azocine ring, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzazocine-1(2H)-carboxylic acid, 3,4,5,6-tetrahydro-, ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzene derivative with an azocine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-Benzazocine-1(2H)-carboxylic acid, 3,4,5,6-tetrahydro-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters or amides.
Scientific Research Applications
1-Benzazocine-1(2H)-carboxylic acid, 3,4,5,6-tetrahydro-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzazocine-1(2H)-carboxylic acid, 3,4,5,6-tetrahydro-, ethyl ester involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzazocine-1(2H)-ethanamine, 3,4,5,6-tetrahydro-, acetate (1:1)
- 1-Benzazocine-1(2H)-ethanamine, 3,4,5,6-tetrahydro-, acetate
Uniqueness
Compared to similar compounds, 1-Benzazocine-1(2H)-carboxylic acid, 3,4,5,6-tetrahydro-, ethyl ester is unique due to its ethyl ester functional group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
142853-39-2 |
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Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
ethyl 3,4,5,6-tetrahydro-2H-1-benzazocine-1-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)15-11-7-3-4-8-12-9-5-6-10-13(12)15/h5-6,9-10H,2-4,7-8,11H2,1H3 |
InChI Key |
QOJIWQDGYYXQJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCCCCC2=CC=CC=C21 |
Origin of Product |
United States |
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